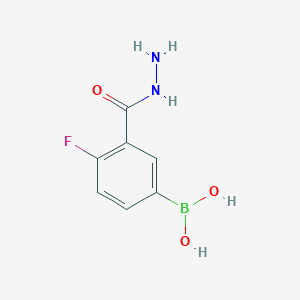
(4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is a chemical compound with a unique structure that combines a benzoic acid core with boron, fluorine, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Boronylation: The brominated intermediate undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boron group.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazide group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It may be used in the production of advanced materials, such as polymers or catalysts, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron and fluorine groups can enhance binding affinity and specificity, while the hydrazide group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 4-borono-benzoic acid and 2-fluoro-benzoic acid share structural similarities but lack the hydrazide group.
Hydrazides: Compounds such as isonicotinic acid hydrazide (isoniazid) are similar in having the hydrazide functional group but differ in the rest of the structure.
Uniqueness
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is unique due to the combination of boron, fluorine, and hydrazide groups on a benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
874219-61-1 |
|---|---|
Fórmula molecular |
C7H8BFN2O3 |
Peso molecular |
197.96 g/mol |
Nombre IUPAC |
[4-fluoro-3-(hydrazinecarbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-1-4(8(13)14)3-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) |
Clave InChI |
GLDUSEBWZUQBQV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)NN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


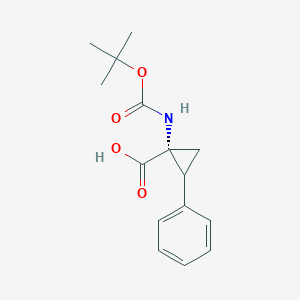
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
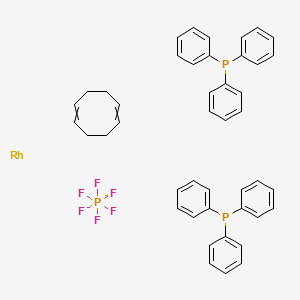

![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
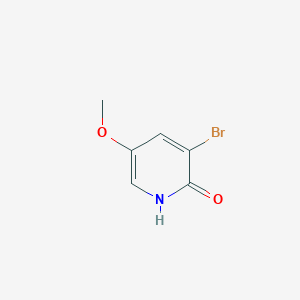
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
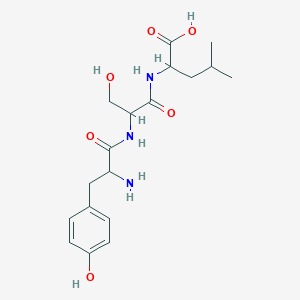
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
